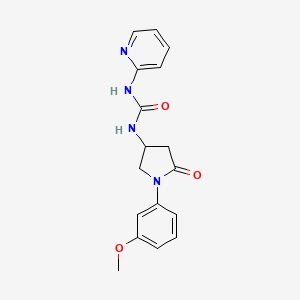
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea is a chemical compound that has gained significant attention in scientific research over the past few years. This compound is known for its potential applications in various fields, including medicine and agriculture.
Applications De Recherche Scientifique
Stereochemical Synthesis and PI3 Kinase Inhibition
One of the notable applications of this compound is in the stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors, exemplified by the synthesis of a specific metabolite of PKI-179. This process involves stereospecific hydroboration, oxidation, and reduction steps to achieve the desired stereochemistry, highlighting the compound's role in developing kinase inhibitors with potential therapeutic implications (Zecheng Chen et al., 2010).
Conformational and Tautomeric Studies
The compound's structural features facilitate investigations into conformational equilibria and tautomerism. Research on its derivatives has provided insights into the impact of molecular design on these properties, offering potential applications in molecular sensing and supramolecular chemistry (Adam Kwiatkowski et al., 2019).
Synthesis Methodologies
Research into the synthesis methodologies of related compounds underscores the versatility and reactivity of this chemical framework. Various synthetic routes have been explored, offering efficient pathways to derivatives with potential biological and material applications (Antonia A Sarantou et al., 2022).
Anticancer and Enzyme Inhibition
Derivatives of this compound have been synthesized and evaluated for their anticancer properties and enzyme inhibition capabilities. Studies have identified compounds with significant antiproliferative activities against various cancer cell lines, highlighting the potential of this chemical scaffold in developing new anticancer agents (Sana Mustafa et al., 2014).
PI3K Inhibitors Modification
Modifications of this compound have led to the development of derivatives with potent anticancer effects and reduced toxicity. By replacing specific groups, researchers have synthesized new derivatives with enhanced inhibitory activity against PI3Ks and mTOR, demonstrating the compound's utility in optimizing therapeutic agents (Xiao-meng Wang et al., 2015).
Propriétés
IUPAC Name |
1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-24-14-6-4-5-13(10-14)21-11-12(9-16(21)22)19-17(23)20-15-7-2-3-8-18-15/h2-8,10,12H,9,11H2,1H3,(H2,18,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKDNUPKCMJXDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


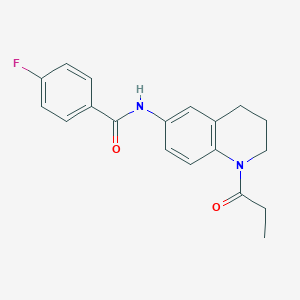
![5-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole](/img/structure/B2386497.png)
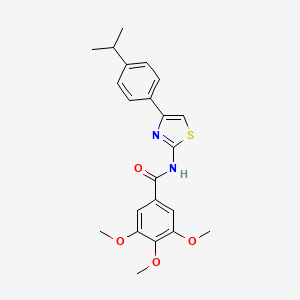
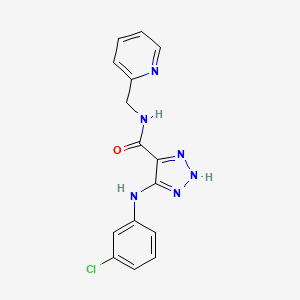
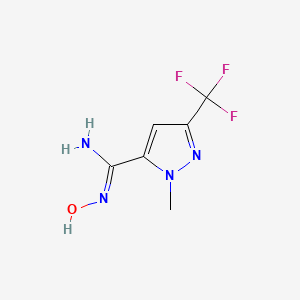

![tert-butyl 4-{2-oxo-octahydro-1H-imidazolidino[4,5-c]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B2386506.png)
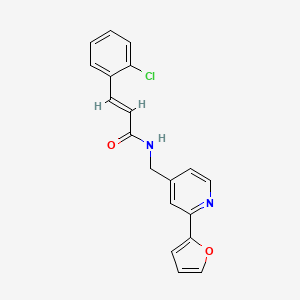
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)

![3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)propanamide](/img/structure/B2386512.png)
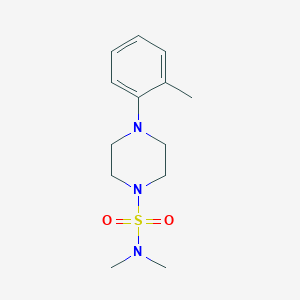
![5-(methoxycarbonyl)-4H-furo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B2386515.png)